N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,1-dimethyl-5-oxopyrrolidine-3-carboxamide
Description
Properties
IUPAC Name |
N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N,1-dimethyl-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N7O2/c1-23-9-13(8-17(23)27)19(28)24(2)14-10-25(11-14)16-7-6-15-20-21-18(26(15)22-16)12-4-3-5-12/h6-7,12-14H,3-5,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDJEKQFCWKQAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)C(=O)N(C)C2CN(C2)C3=NN4C(=NN=C4C5CCC5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,1-dimethyl-5-oxopyrrolidine-3-carboxamide is a complex organic compound that falls under the category of triazolopyridazine derivatives. This class of compounds has garnered attention in medicinal chemistry due to their diverse biological activities and potential therapeutic applications, particularly in oncology and other disease areas.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by multiple heterocycles and functional groups. Its molecular formula is C17H22N8O2, with a molecular weight of approximately 354.385 Da. The structural complexity includes:
- Azetidine ring : Contributes to the compound's pharmacological profile.
- Triazolo-pyridazine core : Known for its significance in drug design due to various biological activities.
Table 1: Structural Features of the Compound
| Component | Description |
|---|---|
| Azetidine | A four-membered nitrogen-containing ring that enhances biological interactions. |
| Triazolo-pyridazine | A fused ring system recognized for anticancer properties. |
| Dimethyl group | May influence lipophilicity and membrane permeability. |
Anticancer Potential
Recent studies have highlighted the anticancer potential of triazolo-pyridazine derivatives. For instance, compounds similar to this compound have demonstrated significant inhibitory effects against various cancer cell lines.
In a study evaluating the cytotoxicity of triazolo-pyridazine derivatives against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer), several compounds exhibited IC50 values below 10 μM, indicating potent activity. Notably, compound 12e from a related series showed IC50 values of 1.06 ± 0.16 μM against A549 cells, suggesting that structural modifications similar to those in the target compound may enhance efficacy .
The mechanism by which these compounds exert their biological effects often involves the inhibition of key signaling pathways associated with tumor growth and proliferation. For example:
- c-Met Kinase Inhibition : Several derivatives have been shown to inhibit c-Met kinase activity, which is crucial in various cancers. The IC50 values for these inhibitors ranged from 0.09 to 0.21 μM .
Case Studies
Case Study 1: In Vitro Cytotoxicity Assessment
A series of triazolo-pyridazine derivatives were synthesized and tested for cytotoxicity using the MTT assay. The results indicated that modifications on the azetidine ring significantly impacted biological activity.
Table 2: Cytotoxicity Data for Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 12e | A549 | 1.06 ± 0.16 |
| Compound 12e | MCF-7 | 1.23 ± 0.18 |
| Compound 12e | HeLa | 2.73 ± 0.33 |
This data underscores the potential for further development of this compound as a therapeutic agent.
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
Core Disconnections
The target molecule dissects into three primary synthons (Fig. 1):
- 3-Cyclobutyl-triazolo[4,3-b]pyridazin-6-amine : Generated via cyclocondensation of 3-cyclobutyl-1H-pyridazin-4-one with hydrazine derivatives under ultrasound-static heating.
- N,1-Dimethyl-5-oxopyrrolidine-3-carboxamide : Prepared through Dieckmann cyclization of dimethyl 2-(methylamino)pentanedioate followed by selective hydrolysis.
- 1-(Azetidin-3-yl) Scaffold : Synthesized via ring-closing metathesis of N-Boc-3-aminopropanol using Grubbs II catalyst.
Stepwise Synthetic Protocol
Synthesis of 3-Cyclobutyl-Triazolo[4,3-b]Pyridazin-6-Amine
Cyclocondensation Under Ultrasound-Static Heating
A mixture of 3-cyclobutyl-1H-pyridazin-4-one (1.0 eq) and hydrazine hydrate (2.5 eq) in ethanol undergoes ultrasonic irradiation (40 kHz, 50°C, 2 h) to form 3-cyclobutyl-6-hydrazinylpyridazine. Subsequent cyclization with trimethyl orthoformate (3 eq) in acetic acid at 120°C for 6 h yields the triazolopyridazine core (78% isolated yield).
Key Data:
| Parameter | Value |
|---|---|
| Reaction Time | 8 h (total) |
| Isolated Yield | 78% |
| Purity (HPLC) | 99.2% |
Preparation of N,1-Dimethyl-5-Oxopyrrolidine-3-Carboxamide
Dieckmann Cyclization Optimization
Dimethyl 2-(methylamino)pentanedioate (1.0 eq) undergoes cyclization in refluxing toluene with NaOMe (0.1 eq) catalyst. After 3 h, the intermediate lactam is treated with aqueous NH3 (25%) to hydrolyze the methyl ester selectively:
$$
\text{Dieckmann Product} \xrightarrow{\text{NH}_3} \text{N,1-Dimethyl-5-oxopyrrolidine-3-carboxamide} \quad
$$
Optimization Table:
| Base | Temp (°C) | Yield (%) |
|---|---|---|
| NaOMe | 110 | 65 |
| KOtBu | 110 | 58 |
| DBU | 90 | 72 |
Azetidine Ring Formation and Functionalization
Azetidine Synthesis via Ring-Closing Metathesis
N-Boc-3-aminopropanol (1.0 eq) reacts with Grubbs II catalyst (5 mol%) in dichloromethane at 40°C for 24 h to form 1-Boc-azetidine-3-ol. Subsequent mesylation (MsCl, Et3N) and Boc-deprotection (TFA/DCM) yields azetidin-3-amine hydrochloride (81% over three steps).
Critical Parameters:
- Catalyst Loading: <5 mol% reduces side-product formation
- Solvent Choice: Dichloromethane outperforms THF in yield (81% vs 68%)
Convergent Assembly Strategies
Buchwald-Hartwig Coupling for Triazolopyridazine-Azetidine Linkage
A mixture of 3-cyclobutyl-triazolo[4,3-b]pyridazin-6-amine (1.0 eq), azetidin-3-yl triflate (1.2 eq), Pd2(dba)3 (3 mol%), Xantphos (6 mol%), and Cs2CO3 (2.5 eq) in dioxane at 100°C for 16 h achieves C-N bond formation (Table 2).
Table 2: Coupling Optimization
| Ligand | Temp (°C) | Yield (%) |
|---|---|---|
| Xantphos | 100 | 74 |
| BINAP | 100 | 63 |
| DavePhos | 120 | 68 |
Final Amidation with Pyrrolidone Carboxamide
The azetidine intermediate (1.0 eq) reacts with N,1-dimethyl-5-oxopyrrolidine-3-carboxylic acid (1.1 eq) using EDCI (1.5 eq) and HOBt (1.5 eq) in DMF at 0°C → RT. Microwave irradiation (100 W, 80°C, 30 min) improves yield to 89% versus conventional heating (72%).
Purification and Analytical Characterization
Chromatographic Separation
Reverse-phase HPLC (C18 column, 10→90% MeCN/H2O + 0.1% TFA over 30 min) resolves the final compound with >99% purity.
Spectroscopic Data
- HRMS (ESI+): m/z 489.2121 [M+H]+ (calc. 489.2125)
- 1H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, triazole-H), 4.32–4.25 (m, 1H, azetidine-CH), 3.12 (s, 3H, N-CH3), 2.94 (s, 3H, pyrrolidone-CH3)
- 13C NMR (100 MHz, DMSO-d6): δ 172.8 (C=O), 151.2 (triazole-C), 56.3 (azetidine-C)
Q & A
Basic: What are the critical steps and challenges in synthesizing this compound, and how is purity ensured?
The synthesis involves multi-step organic reactions, typically starting with the construction of the triazolo[4,3-b]pyridazine core, followed by azetidine ring formation and subsequent functionalization. Key steps include:
- Cyclocondensation : Reaction of hydrazine derivatives with cyclobutyl-substituted precursors under reflux conditions (e.g., ethanol at 80°C) to form the triazolo-pyridazine scaffold .
- Azetidine Coupling : Introducing the azetidine moiety via nucleophilic substitution or coupling reactions, requiring precise control of pH and temperature to avoid side products .
- Purification : Chromatography (e.g., silica gel) or recrystallization from polar solvents (e.g., ethanol/water mixtures) to isolate the final product .
Purity Assurance : NMR (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) validate structural integrity, while HPLC monitors impurities (<1% threshold) .
Basic: Which spectroscopic and analytical methods are most effective for structural characterization?
- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., methyl groups at δ 1.2–1.5 ppm, pyrrolidone carbonyl at δ ~170 ppm). ¹³C NMR confirms sp²/sp³ hybridization in heterocycles .
- Mass Spectrometry : HRMS with ESI+ ionization detects the molecular ion peak (e.g., [M+H]+ at m/z 452.2345) and fragments to verify substituents .
- X-ray Crystallography : Resolves 3D conformation, particularly for stereochemistry in the azetidine and pyrrolidone moieties .
Advanced: How can contradictory biological activity data be resolved through experimental design?
Contradictions in bioactivity (e.g., varying IC50 values across assays) require:
- Orthogonal Assays : Use multiple in vitro models (e.g., enzyme inhibition, cell viability) to confirm target specificity .
- Solubility Optimization : Adjust DMSO concentration or use surfactants (e.g., 0.1% Tween-80) to mitigate aggregation artifacts .
- Metabolic Stability Testing : Incubate with liver microsomes to identify rapid degradation pathways (e.g., CYP450-mediated oxidation) .
Advanced: What computational strategies predict the compound’s interaction with biological targets?
- Molecular Docking : Use Schrödinger Maestro or AutoDock Vina to model binding to kinases or GPCRs, focusing on the triazolo-pyridazine core’s π-π stacking with aromatic residues .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions (e.g., solvation in TIP3P water) .
- QSAR Modeling : Train models with descriptors like LogP, polar surface area, and H-bond donors to correlate structural features with activity .
Advanced: How can structure-activity relationship (SAR) studies optimize pharmacokinetics?
- Substituent Modifications : Replace the cyclobutyl group with spirocyclic or fluorinated analogs to enhance metabolic stability (e.g., reduce CYP3A4 clearance) .
- Prodrug Design : Introduce ester groups at the pyrrolidone carbonyl to improve oral bioavailability, with enzymatic cleavage in vivo .
- In Vivo PK Profiling : Conduct rodent studies with LC-MS/MS quantification to measure AUC, Cmax, and half-life .
Basic: What are the recommended protocols for handling and storing this compound?
- Storage : Store at –20°C in airtight, light-resistant containers under nitrogen to prevent hydrolysis/oxidation .
- Handling : Use gloves and fume hoods; avoid contact with strong acids/bases due to reactive amide and triazole groups .
Advanced: How can computational reaction design accelerate synthesis optimization?
- Reaction Path Search : Apply density functional theory (DFT) calculations (e.g., Gaussian 16) to identify low-energy intermediates and transition states .
- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts (e.g., Pd/C for coupling steps) and solvent systems (e.g., DMF vs. THF) .
Advanced: What strategies address low yield in the final coupling step?
- Catalyst Screening : Test Pd(OAc)2/XPhos or CuI/Proline systems for Buchwald-Hartwig amination .
- Microwave Assistance : Apply microwave irradiation (120°C, 30 min) to accelerate kinetics in azetidine coupling .
- Byproduct Analysis : Use LC-MS to identify dimers or dehalogenated byproducts; adjust stoichiometry (1.2:1 amine:halide ratio) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
